molecular formula C10H10F3NO2 B113031 (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid CAS No. 793663-51-1

(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

Cat. No. B113031
M. Wt: 233.19 g/mol
InChI Key: WZXBASRNQXYUIP-MRVPVSSYSA-N
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Description

“®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid” is a chemical compound with the molecular formula C10H10F3NO2 . It has a molecular weight of 233.19 . The IUPAC name for this compound is (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .


Synthesis Analysis

A highly enantioselective synthesis of ®- and (S)-α-trifluoromethyl propanoic acids has been achieved via asymmetric hydrogenation of 2-trifluoromethylacrylic acid using RuBINAP-Cl2 catalyst followed by salt resolution with threoninol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 . The InChI key is WZXBASRNQXYUIP-MRVPVSSYSA-N .


Physical And Chemical Properties Analysis

“®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid” is a solid compound . It has a molecular weight of 233.19 g/mol .

Scientific Research Applications

Comprehensive Summary of Applications

a. Antiviral Drug Development

The compound’s trifluoromethyl (CF₃) group contributes to its antiviral properties. Researchers have explored its potential as an inhibitor of viral enzymes, such as reverse transcriptase. By lowering the pKa of the cyclic carbamate through hydrogen bonding interactions with the protein, it enhances drug potency against specific viruses .

b. Antibacterial Activity

Analogues of this compound, such as 3,5-bis(trifluoromethyl)cinnamic acid , have demonstrated moderate antibacterial activity. Researchers have investigated its physicochemical properties relevant to medicinal chemistry, providing insights into potential applications in antibacterial drug development .

c. Calcimimetic Drugs

The compound Cinacalcet , which contains the ®-3-amino-3-(3-(trifluoromethyl)phenyl)propanoic acid moiety, acts as a calcimimetic. It mimics calcium’s action on tissues by allosteric activation of the calcium-sensing receptor expressed in various human organ tissues. Cinacalcet is used to treat hyperparathyroidism and secondary hypercalcemia .

d. Fluorine-Containing Pharmaceuticals

Fluorine-containing compounds significantly impact pharmaceutical development. More than 50% of best-selling drug molecules approved by the US FDA contain fluorine. The unique behaviors of fluorine in organic molecules make it valuable for drug design, and ®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid exemplifies this trend .

e. Organic Synthesis

Researchers have explored the synthetic methods for preparing this compound, focusing on stereoselective approaches. The trifluoromethyl group’s presence influences the overall synthetic strategy, making it an interesting target for organic chemists .

f. Computational Studies

The incorporation of the trifluoromethyl group affects various properties of the compound. Computational studies have investigated acid–base properties, carbonyl-group interactions, and trans–cis isomerization kinetics. These insights aid in understanding the compound’s behavior and guide further applications .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261, P280, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes .

properties

IUPAC Name

(3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXBASRNQXYUIP-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375874
Record name (3R)-3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

CAS RN

793663-51-1
Record name (3R)-3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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